molecular formula C14H16INO2 B3332683 tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate CAS No. 914349-41-0

tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate

Cat. No.: B3332683
CAS No.: 914349-41-0
M. Wt: 357.19 g/mol
InChI Key: KIHASEWODMZAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole core substituted with a tert-butyl ester group, an iodine atom, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, indole derivatives are known to inhibit certain enzymes, which can lead to changes in metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and affecting downstream biochemical processes.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to affect various signaling pathways, including those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can impact cell function, potentially leading to changes in cell growth and survival. Additionally, its effects on gene expression can result in altered protein synthesis, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, indole derivatives are known to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature and pH . Over time, degradation products may form, which could have different biological activities. Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the therapeutic window of the compound. Studies in animal models have shown that high doses of indole derivatives can lead to toxicity, including liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the overall biological activity of the compound. For example, the metabolism of indole derivatives can result in the formation of active metabolites that contribute to their pharmacological effects . Additionally, changes in metabolic flux and metabolite levels can impact cellular processes and overall organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression . The subcellular localization of this compound can therefore influence its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method includes:

    Iodination: The indole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

    Esterification: The iodinated indole is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products: The major products depend on the specific reactions but can include various substituted indoles, indole derivatives with extended conjugation, and complex heterocyclic systems.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Catalysis: Employed in the development of new catalytic systems for organic transformations.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Biological Probes: Used as a probe to study biological processes and enzyme functions.

Industry:

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agrochemicals: Explored for use in the synthesis of novel agrochemicals with improved efficacy and safety profiles.

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents, such as iodine and methyl groups, distinguishes tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate from other similar compounds.
  • Reactivity: The iodine atom in this compound makes it more reactive in nucleophilic substitution and coupling reactions compared to compounds without halogen substituents.
  • Applications: The unique structure of this compound may confer specific biological activities or material properties not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-iodo-6-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-9-5-6-10-11(15)8-16(12(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHASEWODMZAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate
Reactant of Route 2
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate
Reactant of Route 3
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate
Reactant of Route 6
tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.